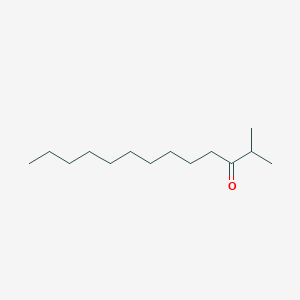
2-Methyltridecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyltridecan-3-one is an organic compound with the chemical formula C14H28O. It is a ketone with a methyl group attached to the second carbon and a ketone functional group on the third carbon of a tridecane chain. This compound is part of the broader class of aliphatic ketones, which are known for their diverse applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyltridecan-3-one can be synthesized through several methods. One common approach involves the oxidation of 2-methyltridecan-3-ol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). The reaction typically occurs under acidic conditions to facilitate the oxidation process.
Another method involves the Friedel-Crafts acylation of 2-methyltridecane with acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction introduces the ketone functional group at the desired position on the tridecane chain.
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes using environmentally friendly oxidizing agents. Catalytic oxidation using molecular oxygen (O2) in the presence of transition metal catalysts is a preferred method due to its efficiency and reduced environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyltridecan-3-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone into a carboxylic acid.
Reduction: Reduction of the ketone group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 2-methyltridecan-3-ol.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming derivatives like oximes or hydrazones.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), molecular oxygen (O2) with transition metal catalysts.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Hydroxylamine (NH2OH) for oxime formation, hydrazine (N2H4) for hydrazone formation.
Major Products
Oxidation: 2-Methyltridecanoic acid.
Reduction: 2-Methyltridecan-3-ol.
Substitution: this compound oxime, this compound hydrazone.
Aplicaciones Científicas De Investigación
2-Methyltridecan-3-one has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyltridecan-3-one involves its interaction with specific molecular targets. As a ketone, it can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s hydrophobic tridecane chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyltridecane: An isomer with a similar structure but lacks the ketone functional group.
3-Methyltridecan-2-one: A positional isomer with the ketone group on the second carbon and the methyl group on the third carbon.
2-Methylundecan-3-one: A shorter chain analog with similar functional groups.
Uniqueness
2-Methyltridecan-3-one is unique due to its specific placement of the methyl and ketone groups, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds like 2-Methylundecan-3-one provides different solubility and interaction characteristics, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
40239-35-8 |
|---|---|
Fórmula molecular |
C14H28O |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
2-methyltridecan-3-one |
InChI |
InChI=1S/C14H28O/c1-4-5-6-7-8-9-10-11-12-14(15)13(2)3/h13H,4-12H2,1-3H3 |
Clave InChI |
WPOGLKZZPSTJRU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



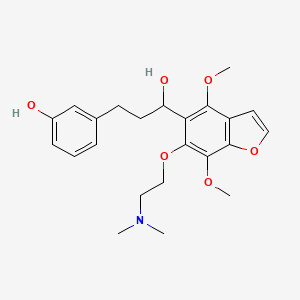
![Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B14657977.png)

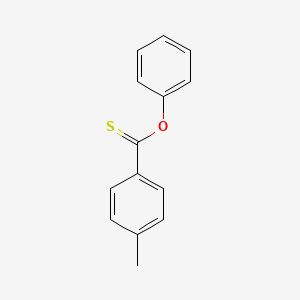
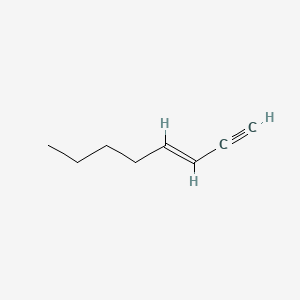
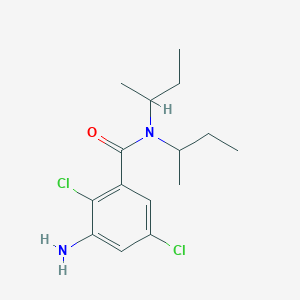
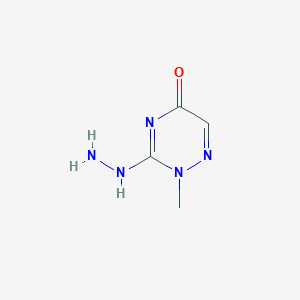


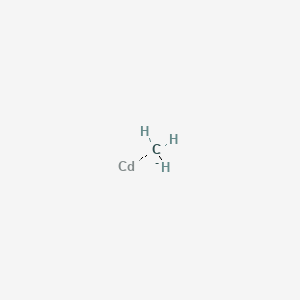
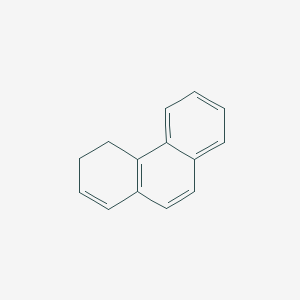
![3-Chloro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14658045.png)
![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)
